N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Vibrational Spectroscopic Analysis
Another aspect of research focused on the vibrational spectroscopic signatures of the molecule. A study characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This study utilized density functional theory and explored the geometric equilibrium and intra-molecular interactions, indicating its application in understanding molecular stability and interactions (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-Chloro-6-ethoxy-4-acetylpyridine as a starting material, revealed a series of compounds synthesized as antimicrobial agents. These compounds showed good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, suggesting the molecule's relevance in developing new antimicrobial agents (A. Hossan et al., 2012).
Anticancer Activity
A study on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid showcased the anticancer potential of compounds derived from similar chemical structures. This research illustrates the potential therapeutic applications of these compounds in cancer treatment (T. Su et al., 1986).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c22-14-6-8-15(9-7-14)25-18(28)13-26-17-5-3-11-24-19(17)20(29)27(21(26)30)12-16-4-1-2-10-23-16/h1-11H,12-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVMOVIYDRQOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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